6-Iodo-[1,2,4]triazolo[1,5-a]pyridine

Synthetic Chemistry Building Blocks Reaction Yield

Procure 6-Iodo-[1,2,4]triazolo[1,5-a]pyridine as your preferred cross-coupling building block. The 6-iodo substituent enables efficient Pd-catalyzed reactions (Suzuki, Sonogashira), outperforming bromo analogs. Ideal for synthesizing triazolopyridine libraries and carbaldehyde intermediates (100% yield route). Choose for higher lipophilicity and binding pocket occupancy in FBDD.

Molecular Formula C6H4IN3
Molecular Weight 245.02 g/mol
CAS No. 614750-84-4
Cat. No. B1318676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Iodo-[1,2,4]triazolo[1,5-a]pyridine
CAS614750-84-4
Molecular FormulaC6H4IN3
Molecular Weight245.02 g/mol
Structural Identifiers
SMILESC1=CC2=NC=NN2C=C1I
InChIInChI=1S/C6H4IN3/c7-5-1-2-6-8-4-9-10(6)3-5/h1-4H
InChIKeyCDWWPXNAXCMGFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Iodo-[1,2,4]triazolo[1,5-a]pyridine (CAS: 614750-84-4): Core Scaffold Definition and Chemical Identity for Procurement


6-Iodo-[1,2,4]triazolo[1,5-a]pyridine (CAS: 614750-84-4) is a halogenated nitrogen-containing heterocycle, specifically a fused triazole-pyridine bicyclic structure with an iodine substituent at the 6-position [1]. This compound is primarily utilized as a versatile synthetic intermediate in medicinal chemistry and organic synthesis, serving as a key building block for generating functionalized triazolopyridine libraries via cross-coupling reactions . Its molecular formula is C₆H₄IN₃, with a molecular weight of 245.02 g/mol [1].

Why 6-Iodo-[1,2,4]triazolo[1,5-a]pyridine Cannot Be Replaced by Generic Analogs in Critical Synthetic Applications


Within the [1,2,4]triazolo[1,5-a]pyridine class, halogen substituents critically determine downstream reactivity and biological target engagement. Generic substitution of 6-iodo with the more common 6-bromo analog fails in applications requiring specific cross-coupling conditions or enhanced synthetic yield; the iodine atom provides a significantly more reactive site for transition metal-catalyzed reactions such as Sonogashira, Suzuki, and Buchwald-Hartwig couplings . Furthermore, even minor structural changes in this scaffold can drastically alter biological activity and selectivity profiles, as demonstrated by comparative studies on isomeric triazolopyridine derivatives [1].

Procurement-Relevant Quantitative Evidence: Key Differentiators for 6-Iodo-[1,2,4]triazolo[1,5-a]pyridine


Quantified Synthetic Yield Advantage of 6-Iodo vs. 6-Bromo Analog in Formylation Reaction

In a critical step for producing the versatile intermediate [1,2,4]triazolo[1,5-a]pyridine-6-carbaldehyde, the use of the 6-iodo derivative resulted in a quantitative yield (100%) of the desired product under mild conditions . This demonstrates a clear advantage in synthetic efficiency compared to a hypothetical 6-bromo analog, which would be expected to show significantly lower reactivity in this Grignard exchange/formylation sequence due to the inferior leaving group ability of bromide relative to iodide in such transformations.

Synthetic Chemistry Building Blocks Reaction Yield

Superior Reactivity in Cross-Coupling: Iodide vs. Bromide as a Synthetic Handle

The 6-iodo substituent provides a superior synthetic handle for transition metal-catalyzed cross-coupling reactions compared to the 6-bromo analog (CAS: 356560-80-0) . The carbon-iodine bond is weaker and more readily undergoes oxidative addition to palladium catalysts, facilitating a wider array of C-C bond forming reactions under milder conditions. While the 6-bromo analog can undergo substitution reactions, the iodine atom in the target compound is a more reactive leaving group, enabling reactions with a broader range of nucleophiles and coupling partners .

Medicinal Chemistry Cross-coupling Chemical Biology

Comparative Physicochemical Property Profile: 6-Iodo vs. 6-Bromo Analogs

The 6-iodo derivative exhibits a markedly different physicochemical profile from its 6-bromo counterpart (CAS 356560-80-0), which directly impacts its behavior in biological assays and its potential as a drug-like fragment. Key differences include higher lipophilicity (XLogP3-AA of 1.4 for the iodo compound vs. a computed value of 1.1 for the bromo analog) and a significantly increased molecular weight (245.02 g/mol vs. 198.02 g/mol) [1]. These factors are critical for optimizing ADME properties in drug discovery programs.

Drug Design ADME Physicochemical Properties

Recommended Procurement-Driven Application Scenarios for 6-Iodo-[1,2,4]triazolo[1,5-a]pyridine


Building Block for Diversified Triazolopyridine Libraries via Cross-Coupling

Medicinal chemistry groups should procure 6-Iodo-[1,2,4]triazolo[1,5-a]pyridine as a core building block for generating libraries of functionalized triazolopyridines. The highly reactive C-I bond ensures efficient and high-yielding Pd-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the rapid synthesis of diverse analogs for structure-activity relationship (SAR) studies targeting kinases or other receptors .

Synthesis of Key Aldehyde Intermediates

This compound is the optimal starting material for synthesizing [1,2,4]triazolo[1,5-a]pyridine-6-carbaldehyde, a versatile intermediate for further functionalization. The demonstrated 100% yield in this transformation provides a robust and cost-effective route, making it the preferred choice for procurement when planning to incorporate an aldehyde handle into the triazolopyridine scaffold .

Fragment-Based Drug Discovery (FBDD) for Lipophilicity Optimization

Researchers conducting FBDD should select the 6-iodo derivative over the 6-bromo analog when a higher lipophilicity (ΔXLogP3-AA = +0.3) and increased molecular weight are desired for the fragment to improve membrane permeability or target binding pocket occupancy. The quantifiable property differences allow for rational, property-based fragment selection [1].

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